Anatoxin A

説明

Historical Context of Anatoxin A Discovery and Initial Characterization

The discovery of anatoxin-a dates back to the early 1960s in Canada, following incidents of animal poisoning linked to cyanobacterial blooms. nih.govwikipedia.org The toxin was subsequently isolated and structurally characterized in 1972. nih.govwikipedia.orgnih.gov Early interest in anatoxin-a, initially termed "Very Fast Death Factor" due to the rapid onset of its effects, was fueled by widespread and often fatal poisonings of wild and domestic animals associated with cyanobacterial blooms in North America and Europe. nih.gov The isolation of anatoxin-a from Anabaena flos-aquae was reported in the mid-1970s. nih.gov The crystal structure of anatoxin-a, as its N-acetyl derivative, was determined by 1972. nih.gov

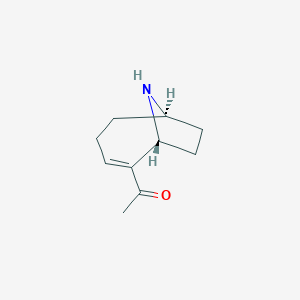

Anatoxin-a is a secondary, bicyclic amine alkaloid. nih.govwikipedia.org It functions as a potent agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs), mimicking the action of the natural neurotransmitter acetylcholine. nih.govwikipedia.org This interaction leads to sustained depolarization of the postsynaptic membrane, causing neuromuscular blockade. nih.govepa.gov At sufficient concentrations, this can result in paralysis and death, typically due to respiratory failure. nih.govnih.govepa.gov

Global Distribution and Environmental Occurrence of this compound

Anatoxin-a producing cyanobacteria and the toxin itself have been reported globally, including in North America, South America, Central America, Europe, Africa, Asia, and Oceania. nih.govwikipedia.org It is primarily found in freshwater environments, although its presence has also been noted in brackish water. who.intmdpi.com

Anatoxin-a occurs in surface waters around the world. epa.gov While typically found at concentrations below 10 µg/L in open water, concentrations exceeding 1000 µg/L have been documented in surface water. mdpi.com A global analysis of anatoxin occurrence in aquatic systems indicated that 66% of occurrences were in lacustrine ecosystems, with most data originating from the Asia-Pacific, Europe, and North America regions. publish.csiro.au Reservoirs in Europe showed a notable percentage of exceedances of guideline values. publish.csiro.au

Limited information exists regarding the release of anatoxin-a from cells and its persistence in surface waters. who.int Available data suggest that anatoxin-a is largely contained within viable cells and is released mainly through cell lysis, followed by relatively rapid degradation. who.int The half-life of anatoxin-a has been reported to be between 1 to 2 hours at pH ranges of 8 to 9 under normal light conditions. epa.govresearchgate.net In the absence of sunlight, half-lives can extend from several days to several months. epa.gov

Bioaccumulation of anatoxin-a has been demonstrated in aquatic organisms. Studies have shown bioconcentration in juvenile fish, with bioconcentration factors ranging from 30 to 47 based on fresh weight after 96 hours of exposure to varying concentrations. mdpi.com Accumulation has also been detected in the muscles of common freshwater fish under natural conditions, suggesting potential transfer through the food chain. mdpi.com Additionally, anatoxin-a has been detected in benthic Chironomus and aquatic plants. mdpi.com

Taxonomy and Phylogeny of this compound Producing Cyanobacterial Genera and Species

Anatoxin-a is synthesized by strains of various species within multiple genera of cyanobacteria. nih.govwikipedia.orgresearchgate.netmdpi.com These include both planktonic and benthic forms. researchgate.net

Genera known to contain anatoxin-a producing species include:

Anabaena (now largely included in Dolichospermum) researchgate.netmdpi.com

Aphanizomenon researchgate.netmdpi.com

Arthrospira (formerly Spirulina) researchgate.net

Blennothrix researchgate.netmdpi.com

Chrysosporum (formerly Aphanizomenon) epa.govresearchgate.netmdpi.com

Cuspidothrix epa.govresearchgate.netmdpi.com

Cylindrospermopsis (Syn. Raphidiopsis) epa.govresearchgate.netmdpi.com

Cylindrospermum epa.govresearchgate.netmdpi.commdpi.com

Dolichospermum epa.govresearchgate.netmdpi.comtandfonline.compacificorp.com

Kamptonema researchgate.netmdpi.com

Microcoleus researchgate.netmdpi.com

Microcystis nih.govresearchgate.netmdpi.commdpi.com

Microseira mdpi.com

Moorea mdpi.com

Nostoc mdpi.com

Oscillatoria nih.govepa.govresearchgate.netmdpi.commdpi.compacificorp.comnih.gov

Phormidium epa.govresearchgate.netmdpi.compacificorp.comnih.gov

Planktothrix epa.govresearchgate.netmdpi.commdpi.com

Raphidiopsis nih.govresearchgate.netmdpi.commdpi.com

Sphaerospermopsis mdpi.com

Tychonema epa.govresearchgate.netmdpi.comd-nb.info

While many of these are filamentous, some coccal genera like Microcystis and Woronichinia have also been shown to produce anatoxin-a. mdpi.com Phylogenetic analyses based on genes such as 16S rRNA and anaC (part of the anatoxin-a synthetase gene cluster) are used to identify and understand the relationships between anatoxin-a producing strains. mdpi.compacificorp.comd-nb.info Studies have shown genetic diversity among anatoxin-a producers, even within the same genus or location. mdpi.compacificorp.comnih.gov For instance, different genotypes of anatoxin-producing Oscillatoria and Phormidium have been found to coexist in the same river system. nih.gov The ana gene cluster is responsible for anatoxin production and can be upregulated under certain environmental stress conditions like nitrogen starvation, competition, and suboptimal light or temperature. researchgate.net

Research findings indicate that the ability to produce anatoxin-a is distributed across diverse evolutionary lineages within the cyanobacteria. Genetic studies, such as those focusing on the anaC gene, help in the molecular identification of anatoxin-a producers. mdpi.compacificorp.comd-nb.info

Here is a table summarizing some of the genera known to produce Anatoxin-a:

| Genus | References |

| Anabaena | nih.govepa.govresearchgate.netmdpi.commdpi.com |

| Aphanizomenon | epa.govresearchgate.netmdpi.commdpi.com |

| Arthrospira | researchgate.net |

| Blennothrix | researchgate.netmdpi.com |

| Chrysosporum | epa.govresearchgate.netmdpi.com |

| Cuspidothrix | epa.govresearchgate.netmdpi.com |

| Cylindrospermopsis | epa.govresearchgate.netmdpi.com |

| Cylindrospermum | epa.govresearchgate.netmdpi.commdpi.com |

| Dolichospermum | epa.govresearchgate.netmdpi.comtandfonline.compacificorp.com |

| Kamptonema | researchgate.netmdpi.com |

| Microcoleus | researchgate.netmdpi.com |

| Microcystis | nih.govresearchgate.netmdpi.commdpi.com |

| Microseira | mdpi.com |

| Moorea | mdpi.com |

| Nostoc | mdpi.com |

| Oscillatoria | nih.govepa.govresearchgate.netmdpi.commdpi.compacificorp.comnih.gov |

| Phormidium | epa.govresearchgate.netmdpi.compacificorp.comnih.gov |

| Planktothrix | epa.govresearchgate.netmdpi.commdpi.com |

| Raphidiopsis | nih.govresearchgate.netmdpi.commdpi.com |

| Sphaerospermopsis | mdpi.com |

| Tychonema | epa.govresearchgate.netmdpi.comd-nb.info |

| Woronichinia | epa.govmdpi.com |

Structure

2D Structure

3D Structure

特性

Key on ui mechanism of action |

Anatoxin-a is a nicotinic (cholinergic) agonist that binds to neuronal nicotinic acetylcholine receptors. It has been suggested that the activation of presynaptic nicotinic acetylcholine receptors by anatoxin-a results in an influx of Na+, producing sufficient local depolarization to open voltage sensitive Ca++ and Na+ channels. The latter may then amplify the response, activating further Ca++ channels. As a result of this depolarization there is a block of further electrical transmission, and at sufficiently high doses this can lead to paralysis, asphyxiation and death. Anatoxin-a is more potent than nicotine or acetylcholine in evoking type 1A or type 2 current responses in rat hippocampal neurones, and it is more potent than nicotine in its ability to evoke the secretion of endogenous catecholamines from bovine adrenal chromaffin cells through their neuronal-type nicotinic receptors. Similar to nicotine, anatoxin-a was more potent than noradrenaline in releasing dopamine from striatal nerve terminals from rat superfused hippocampal synaptosomes. In vivo studies in the rat showed that the toxin stimulates the sympathetic system through the release of catecholamines from nerve endings. Anatoxin-a is a nicotinic (cholinergic) agonist that binds to neuronal nicotinic acetylcholine receptors. It has been suggested that the activation of presynaptic nicotinic acetylcholine receptors by anatoxin-a results in an influx of Na+, producing sufficient local depolarisation to open voltage sensitive Ca++ and Na+ channels. The latter may then amplify the response, activating further Ca++ channels. As a result of this depolarization there is a block of further electrical transmission, and at sufficiently high doses this can lead to paralysis, asphyxiation and death. Anatoxin-a (AnTx) is a natural neurotoxin, which acts as a potent and stereoselective agonist at the nicotinic acetylcholine receptors. ... The aim of this study was to determine the neurochemical bases for AnTx-induced striatal DA release, using the brain microdialysis technique, in freely moving rats. Local application of AnTx (3.5 mM) through the microdialysis probe produced an increase in striatal DA levels (701 +/- 51% with respect to basal values). The effect of infusion of AnTx in Ca(2+)-free Ringer medium, in Na(+)-free Ringer medium and with TTX in the medium, was inhibited. Also, reserpine pre-treatment blocked the action of AnTx on striatal DA levels. To investigate the involvement of the DA transporter, the effects of AnTx were observed in the presence of nomifensine. The coadministration of AnTx and nomifensine evoked an additive effect on striatal DA levels. The latter results show that the DA release is not mediated by a decreased DA uptake. Taken as a whole, these results suggest that the effects of AnTx are predominantly mediated by an exocytotic mechanism, Ca(2+)-, Na(+)- and TTX-dependent, and not by a mechanism mediated by the DA transporter. (+)-Anatoxin-a (ANTX) stimulated guinea pig ileum contraction with a potency similar to that of acetylcholine (ACh); the stimulation was blocked by tubocurarine, hexamethonium, or atropine. Although the contraction stimulated by ANTX was blocked by atropine, no specific inhibition of the binding of [3H]N-methylscopolamine to ileum membranes was observed in the presence of ANTX. Furthermore, ANTX failed to stimulate the secretion of alpha-amylase from pancreatic acinar cells, a process that is activated by cholinergic agonists at the muscarinic receptors. When the ileum itself was stimulated by ACh, the contraction was not blocked by either hexamethonium or tubocurarine. Preincubation of the ileum with hemicholinium caused a 50% reduction in the ability of ANTX to stimulate contraction. Based upon these data, it was inferred that ANTX binds to postganglionic synaptic nicotinic receptors in the ileum, thus releasing endogenous ACh, which in turn causes ileum contraction by interacting with the postsynaptic muscarinic receptors. It was also observed that thymopentin (TP-5), a pentapeptide corresponding to positions 32-36 of thymopoietin, blocked the stimulation of ileum contraction by ANTX. |

|---|---|

CAS番号 |

64285-06-9 |

分子式 |

C10H15NO |

分子量 |

165.23 g/mol |

IUPAC名 |

1-(9-azabicyclo[4.2.1]non-2-en-2-yl)ethanone |

InChI |

InChI=1S/C10H15NO/c1-7(12)9-4-2-3-8-5-6-10(9)11-8/h4,8,10-11H,2-3,5-6H2,1H3 |

InChIキー |

SGNXVBOIDPPRJJ-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CCCC2CCC1N2 |

異性体SMILES |

CC(=O)C1=CCC[C@@H]2CC[C@H]1N2 |

正規SMILES |

CC(=O)C1=CCCC2CCC1N2 |

Color/Form |

Oil |

他のCAS番号 |

64285-06-9 |

ピクトグラム |

Irritant; Health Hazard |

溶解性 |

In water, 7.2X10+4 mg/L at 25 °C (est) |

同義語 |

1-(1R,6R)-9-Azabicyclo[4.2.1]non-2-en-2-ylethanone; (1R)-1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone; (+)-Anatoxin a; (+)-Anatoxin α; Anatoxin I; Anatoxin a; Anatoxin a; |

蒸気圧 |

5.8X10-3 mm Hg at 25 °C (est) |

製品の起源 |

United States |

Molecular and Genetic Foundations of Anatoxin a Biosynthesis

Elucidation of Anatoxin A Biosynthetic Pathways

The biosynthesis of anatoxin-a is a multi-step process primarily carried out by a modular polyketide synthase (PKS) system initiated by an amino acid precursor researchgate.nethelsinki.firesearchgate.net.

Biosynthetic Precursors and Their Metabolic Integration

Early feeding studies suggested that the carbon skeleton of anatoxin-a is derived from acetate (B1210297) and glutamate (B1630785) researchgate.netoup.comnih.gov. However, more detailed biochemical analyses have provided strong evidence that L-proline serves as the primary starter unit for the polyketide synthase assembly line researchgate.nethelsinki.firesearchgate.netoup.combeilstein-journals.org. The carbon skeleton of anatoxin-a is derived from proline and acetate, with the C-1 carboxylic acid of glutamate potentially being retained in the anatoxin-a structure, distinguishing it from tropane (B1204802) alkaloid biosynthesis wikipedia.orgnih.gov. Isotopic labeling experiments using labeled proline and acetate have confirmed their incorporation into the anatoxin-a structure, with the carboxylic carbon deriving from carbon-1 of acetate acs.orgresearchgate.netacs.org.

Enzymatic Steps and Proposed Reaction Mechanisms in this compound Anabolism

The biosynthesis of anatoxin-a involves a series of enzymatic reactions catalyzed by proteins encoded within the ana gene cluster researchgate.nethelsinki.firesearchgate.netbeilstein-journals.org. The pathway begins with the activation of L-proline by the adenylation protein AnaC researchgate.nethelsinki.fioup.combeilstein-journals.org. This activated proline is then attached to the acyl carrier protein (ACP) AnaD researchgate.nethelsinki.fioup.combeilstein-journals.org. The prolyl-AnaD intermediate is subsequently oxidized by the flavoprotein AnaB, a prolyl-acyl carrier protein oxidase, to form (S)-1-pyrroline-5-carboxyl-AnaD researchgate.nethelsinki.fioup.combeilstein-journals.orgresearchgate.net. This imine is then transferred to the polyketide synthases AnaE, AnaF, and AnaG for chain extension and modification researchgate.nethelsinki.fibeilstein-journals.org. The characteristic bicyclic ring structure of anatoxin is thought to be formed through a Claisen-type cyclization step, potentially catalyzed by ORF1, a protein encoded near the ana cluster beilstein-journals.org. Chain release is likely catalyzed by the type II thioesterase AnaA beilstein-journals.orgacs.org.

A proposed enzymatic pathway is summarized in the table below:

| Enzyme | Gene | Proposed Function |

| AnaC | anaC | Activates L-proline and loads it onto AnaD. researchgate.nethelsinki.fioup.combeilstein-journals.org |

| AnaD | anaD | Acyl carrier protein that tethers the growing polyketide chain. researchgate.nethelsinki.fioup.combeilstein-journals.org |

| AnaB | anaB | Oxidizes prolyl-AnaD to (S)-1-pyrroline-5-carboxyl-AnaD. researchgate.nethelsinki.fioup.combeilstein-journals.orgresearchgate.net |

| AnaE | anaE | Polyketide synthase involved in chain assembly. researchgate.nethelsinki.fibeilstein-journals.org |

| AnaF | anaF | Polyketide synthase involved in chain assembly and likely contains domains for further modifications. researchgate.nethelsinki.fibeilstein-journals.org |

| AnaG | anaG | The last polyketide synthase involved in chain extension and likely holds the final intermediate before release. researchgate.nethelsinki.fibeilstein-journals.orgresearchgate.net |

| AnaA | anaA | Type II thioesterase likely involved in releasing the final product from AnaG. beilstein-journals.orgacs.org |

| ORF1 (AnaI) | orf1 (anaI) | Putative cyclase involved in forming the bicyclic ring structure. beilstein-journals.orgnih.govresearchgate.net |

Identification and Role of Penultimate Biosynthetic Intermediates

Recent research has led to the identification of carboxy-anatoxin-a, carboxy-homoanatoxin-a, and carboxy-dihydroanatoxin-a as key intermediates in the biosynthesis of anatoxins acs.orgresearchgate.netacs.org. These compounds have been detected in acidic extracts of anatoxin-producing cyanobacteria such as Cuspidothrix issatschenkoi, Oscillatoria sp. PCC 6506, and Cylindrospermum stagnale PCC 7417 acs.orgresearchgate.netacs.org.

Isotopic incorporation experiments have confirmed that carboxy-anatoxins are biosynthesized from proline and acetate and serve as intracellular precursors to their corresponding anatoxin analogues acs.orgresearchgate.netacs.org. The accumulation of carboxy-homoanatoxin-a in cells suggests that the subsequent decarboxylation step, which yields homoanatoxin-a, is a relatively slow process, likely occurring spontaneously or catalyzed by an unidentified extracellular factor acs.orgresearchgate.net. The identification of these carboxy derivatives supports the proposed biosynthetic pathway where AnaA hydrolyzes the thioester bound to AnaG, releasing the carboxy-anatoxin intermediate acs.orgresearchgate.net.

Genetic Characterization of the this compound Biosynthetic (ana) Gene Cluster

The genes responsible for anatoxin-a biosynthesis are organized into a dedicated gene cluster, denoted as the ana cluster researchgate.nethelsinki.firesearchgate.netnih.govpacificorp.com.

Genomic Organization and Annotation of ana Genes

The ana gene cluster typically spans approximately 29-30 kb of DNA and contains several genes, including anaA, anaB, anaC, anaD, anaE, anaF, and anaG, and sometimes anaH and orf1 (also referred to as anaI) researchgate.netresearchgate.netnih.govresearchgate.netpacificorp.commdpi.comsecondarymetabolites.org. These genes encode the enzymes and proteins involved in the various steps of anatoxin biosynthesis, primarily a modular polyketide synthase system researchgate.nethelsinki.firesearchgate.net.

The annotation of the ana genes reveals their predicted functions:

anaA: Encodes a type II thioesterase. beilstein-journals.orgacs.orgresearchgate.netmdpi.com

anaB: Encodes a prolyl-acyl carrier protein oxidase. researchgate.nethelsinki.fioup.combeilstein-journals.orgresearchgate.netresearchgate.net

anaC: Encodes a non-ribosomal peptide synthetase (NRPS)-like adenylation protein responsible for activating proline. researchgate.nethelsinki.fioup.combeilstein-journals.orgresearchgate.net

anaD: Encodes an acyl carrier protein (ACP). researchgate.nethelsinki.fioup.combeilstein-journals.orgresearchgate.net

anaE, anaF, anaG: Encode modular type I polyketide synthases (PKS) containing domains such as ketosynthase (KS), acyltransferase (AT), ketoacyl reductase (KR), dehydratase (DH), enoyl reductase (ER), and C-methyltransferase (CM), responsible for the iterative extension and modification of the polyketide chain. researchgate.nethelsinki.fibeilstein-journals.orgresearchgate.netmdpi.comresearchgate.net

orf1 (anaI): A putative cyclase gene often associated with the ana cluster. beilstein-journals.orgnih.govresearchgate.net

anaJ: An oxidoreductase gene detected in some strains, potentially involved in the biosynthesis of dihydroanatoxin-a. researchgate.netresearchgate.net

The genomic organization of the ana cluster can vary between cyanobacterial strains. For instance, in Oscillatoria sp. PCC 6506, anaA is located upstream of the anaB-G cluster mdpi.comnih.gov. In contrast, in Anabaena sp. strain 37, the ana genes are found in two clusters, with anaA and orf1 separated from the main anaB to anaG cluster and transcribed in the opposite direction nih.gov.

Comparative Genomics of ana Gene Clusters Across Diverse Cyanobacterial Strains

Comparative genomic studies of ana gene clusters across different anatoxin-producing cyanobacterial genera, such as Anabaena, Oscillatoria, Aphanizomenon, Cylindrospermum, Cuspidothrix, Phormidium, and Raphidiopsis, reveal both similarities and differences in their organization and sequence helsinki.finih.govresearchgate.netpacificorp.commdpi.comnih.govmdpi.commdpi.com.

While the core set of genes (anaA to anaG) is largely conserved with high sequence identity (typically 80-90% at the nucleotide and amino acid level between strains like Anabaena sp. 37 and Oscillatoria sp. PCC 6506), the arrangement of these genes can differ significantly nih.govpacificorp.commdpi.comnih.gov. For example, the gene order and orientation can vary, as seen in the comparison between Anabaena sp. 37 and Oscillatoria sp. PCC 6506 nih.gov.

Differences in gene content can also be observed, which may correlate with the production of anatoxin variants. For instance, the ana cluster in Cylindrospermum stagnale PCC 7417, which produces dihydroanatoxin-a, contains an extra gene (anaJ) encoding an oxidoreductase and a shorter anaG gene compared to strains producing anatoxin-a or homoanatoxin-a helsinki.firesearchgate.netresearchgate.net.

Despite these variations, the high sequence similarity of the core ana genes, particularly anaC, anaE, anaF, and anaG, which are consistently found in anatoxin-producing strains and absent in non-producing ones, suggests a common evolutionary origin for these gene clusters researchgate.nethelsinki.firesearchgate.net. Comparative genomics aids in the development of molecular methods for detecting potential anatoxin producers based on the presence and variations of these genes helsinki.finih.govpacificorp.commdpi.com.

Genetic Determinants of this compound Analogues (e.g., Homothis compound, Dihydrothis compound)

Dihydroanatoxin-a is another analogue that can be produced by certain cyanobacteria. pacificorp.commdpi.commdpi.com The genetic basis for the production of dihydroanatoxin-a has been linked to the presence of specific genes within the ana cluster. For instance, the ana cluster from Cylindrospermum stagnale PCC 7417, a dihydroanatoxin-a producer, contains an extra gene encoding an F420-dependent oxidoreductase. researchgate.netnih.gov This additional enzyme is believed to be involved in the biosynthesis of dihydroanatoxin-a. researchgate.netnih.gov

Regulation of this compound Biosynthesis in Cyanobacteria

The production of anatoxin-a in cyanobacteria is a dynamic process influenced by both internal regulatory mechanisms and external environmental cues. Understanding these regulatory factors is crucial for predicting and managing the occurrence of toxic cyanobacterial blooms.

Transcriptional and Post-Transcriptional Regulatory Mechanisms

While the precise details of transcriptional and post-transcriptional regulation of the ana gene cluster are still being elucidated, studies suggest that the expression of ana genes is subject to regulatory control. The presence of RNA polymerase recognition sequences upstream of certain ana genes, such as anaB, in species like Anabaena sp. strain 37, indicates transcriptional regulation. nih.gov The up-regulation of the ana gene cluster has been observed under certain stress conditions, implying a link between environmental stress and toxin production. researchgate.net Further research is needed to identify specific transcription factors or post-transcriptional elements (like small RNAs) that may modulate ana gene expression.

Environmental Factors Influencing ana Gene Expression and Toxin Production (e.g., Nutrient Availability, Light Regimes, Temperature)

Environmental factors play a significant role in influencing both the growth of anatoxin-producing cyanobacteria and their toxin production levels. nih.govepa.govmdpi.com

Nutrient Availability: Nutrient concentrations, particularly nitrogen and phosphorus, are known to affect cyanobacterial growth and toxin production. nih.govepa.govmdpi.commdpi.com Studies have shown varied responses to nitrogen availability. While a higher production of anatoxin-a might be expected under higher nitrogen availability due to its nitrogen content, some research suggests that moderate nitrogen stress can stimulate the cellular production of anatoxin-a in certain species like Aphanizomenon issatschenkoi. nih.gov The carbon/nitrogen ratio has also been implicated, with an elevation in the C/N ratio potentially stimulating anaC expression at the transcriptional level in Cuspidothrix issatschenkoi. mdpi.com

Light Regimes: Light intensity and quality can influence anatoxin production. Sub-optimal light levels have been reported to contribute to higher anatoxin production in some strains. researchgate.netmdpi.com Lower light has also been associated with increased extracellular anatoxin production in Anabaena. mdpi.com

Temperature: Temperature is another critical environmental factor. Anatoxin-a production by Anabaena spp. and Aphanizomenon has been found to be highest at around 20°C, with lower production observed at higher or lower temperatures. oup.com High temperatures can also lead to faster degradation of anatoxin-a, particularly at neutral or alkaline pH. researchgate.net

The relationship between environmental factors and toxin production is complex and can vary depending on the specific cyanobacterial species and strain. epa.govmdpi.comoup.com

Intraspecific Variability in this compound Production and Non-Producing Genotypes

Significant variability in anatoxin-a production exists among different strains within the same cyanobacterial species. researchgate.netnih.govwho.int This intraspecific variation can lead to situations where toxic and non-toxic strains of the same species coexist. oup.comnih.gov

The presence or absence of the ana gene cluster is a primary determinant of whether a cyanobacterial strain can produce anatoxin-a. Not all strains within anatoxin-a producing species contain the complete ana operon. researchgate.net Genetic analysis has revealed that non-producing genotypes may lack the ana genes entirely or have mutations or deletions within the cluster that render them incapable of toxin synthesis. pacificorp.comresearchgate.net Studies comparing toxic and non-toxic strains have shown differences in the presence and organization of the ana gene cluster. nih.govplos.org For example, an Anabaena flos-aquae strain isolated from Upper Klamath Lake was found to lack cyanotoxin genes, suggesting it is a non-producing genotype despite belonging to a species known to produce anatoxin-a. pacificorp.com The genetic reasons for non-production can occur over small spatial scales. researchgate.net

Molecular Mechanisms of Anatoxin a Interaction with Biological Receptors

Anatoxin A as a High-Affinity Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonist

Anatoxin-A binds to nAChRs with high affinity, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). nih.govresearchgate.net Studies have shown that anatoxin-A can bind to the nAChR with a higher affinity than acetylcholine itself. epa.govdim1health.com This strong binding contributes to its potent neurotoxic effects. researchgate.net

Binding Dynamics and Receptor Subtype Selectivity (e.g., Muscle-Type nAChRs, Neuronal α4β2 and α4 nAChRs)

Anatoxin-A demonstrates selectivity for nicotinic acetylcholine receptors over muscarinic acetylcholine receptors, with a significantly lower affinity for the latter. pnas.orgnih.gov It acts as an agonist at both muscle-type and neuronal nAChRs. researchgate.netwikipedia.org

Anatoxin-A has been shown to bind to the acetylcholine recognition site on the nAChR. nih.gov This binding induces conformational changes in the receptor-ion channel complex. nih.gov

Research indicates that anatoxin-A potently activates various neuronal nAChR subtypes. It is particularly potent at the α4β2* nAChR subtype, where * indicates the possible presence of additional subunits. nih.govnih.gov Studies using cells expressing human α4β2 subunits have shown that (+)-anatoxin-A is highly potent in stimulating ion influx, with an EC50 of 48 nM. nih.gov It also interacts with α7 homomeric nAChRs, although with slightly lower potency compared to α4β2*. nih.govnih.gov For instance, the EC50 for (+)-anatoxin-A at α7 nAChRs reconstituted in Xenopus oocytes was reported as 0.58 µM. nih.gov Anatoxin-A also interacts with nAChRs in insect brains, which represent a major excitatory system in these organisms. nih.gov

The following table summarizes some reported potencies of (+)-Anatoxin-A at different nAChR subtypes:

| nAChR Subtype | Preparation/Assay | EC50 / Ki Value | Reference |

| Muscle-type nAChR | Frog skeletal muscle | More potent than ACh wikipedia.orgepa.gov | wikipedia.orgepa.gov |

| Neuronal α4β2* nAChR | M10 cells (expressing human α4β2) | 48 nM (EC50) | nih.gov |

| Neuronal α4β2* nAChR | Rat brain binding sites ([³H]nicotine binding) | 0.34 nM (Ki for (+)-1) | nih.gov |

| Neuronal α7 nAChR | Xenopus oocytes (reconstituted human α7) | 0.58 µM (EC50) | nih.gov |

| Neuronal α7 nAChR | Rat brain binding sites | 0.6 µM (EC50) | nih.gov |

| Presynaptic nAChR | Hippocampal synaptosomes (ACh release) | 140 nM (EC50) | nih.gov |

Note: EC50 values represent the concentration of agonist that produces 50% of the maximal response, while Ki values represent the inhibition constant, indicating binding affinity.

Allosteric Modulation of nAChR Conformation and Ion Channel Gating by this compound

As an agonist, anatoxin-A binds to the orthosteric site of the nAChR, which is the primary binding site for acetylcholine. ucl.ac.uknih.gov This binding triggers a conformational change in the receptor, leading to the opening of the integral ion channel. nih.govunige.ch The opening of the channel allows the flow of cations, primarily Na⁺ and Ca²⁺, into the cell. nih.gov

Anatoxin-A's interaction with the receptor-ion channel complex alters the binding kinetics of certain ligands that interact with the channel. pnas.orgnih.gov Patch clamp recordings have indicated that the conductance of channels activated by (+)-anatoxin-A is similar to that activated by acetylcholine. nih.gov However, (+)-anatoxin-A-activated channels exhibit rapid closing events, resulting in shorter burst times compared to those activated by acetylcholine. nih.gov These bursts of rapid openings and closures suggest repetitive opening and closing of the anatoxin-A-bound receptor-ion channel. nih.gov

Ligand-gated ion channels like nAChRs are allosteric proteins, meaning their function involves transitions between different conformational states, including resting, active (open channel), and desensitized states. nih.govunige.ch Agonists like anatoxin-A stabilize the active state, facilitating ion channel opening. nih.gov

Receptor Desensitization Kinetics and Sustained Activation Phenomena

Prolonged presence of an agonist like anatoxin-A can lead to receptor desensitization, a state where the receptor becomes less responsive to further agonist binding despite the continued presence of the ligand. nih.govunige.ch This desensitized state is characterized by closed ion channels. unige.ch

Studies have shown that (+)-anatoxin-A causes receptor desensitization, but at a rate significantly slower than that induced by acetylcholine. nih.gov The time course of the decrease in binding of channel probes in the presence of anatoxin-A corresponds to electrophysiological measurements of anatoxin-A-induced desensitization. nih.gov

Stereochemical Aspects of this compound-nAChR Interactions

Anatoxin-A is a chiral molecule, existing as enantiomers. The naturally occurring form is (+)-anatoxin-A. wikipedia.orgresearchgate.net Stereochemistry plays a crucial role in the interaction of anatoxin-A with nAChRs. researchgate.netnih.gov

Enantiomeric Potency and Specificity of (+)-Anatoxin A

The (+)-enantiomer of anatoxin-A is significantly more potent than the synthetic (−)-enantiomer in activating nAChRs. wikipedia.orgnih.gov Initial comparisons revealed that the natural (+)-anatoxin-A was 2-3 times more potent than the racemic mixture in activating muscle nAChRs, suggesting the (−)-enantiomer has weak activity. nih.govresearchgate.net This was further supported by the synthesis of (−)-anatoxin-A, which showed markedly lower activity. nih.govresearchgate.net

For example, at rat brain nAChR binding sites predominantly labeled by [³H]nicotine (primarily α4β2* nAChR), the Ki of (+)-anatoxin-A was 0.34 nM, whereas the Ki for (−)-anatoxin-A was 390 nM. nih.govresearchgate.net This demonstrates a substantial difference in binding affinity and potency between the two enantiomers, with the natural (+)-form being considerably more active. wikipedia.orgmdpi.com The (+)-enantiomer's higher potency is attributed to its specific interaction with the nAChR binding site. mdpi.com

Investigation of Ancillary Cellular Effects

While the primary mechanism of action of anatoxin-A is its agonism at nAChRs, research has also explored potential ancillary cellular effects. Some studies suggest that anatoxin-A might induce apoptosis in certain cell types, such as fish lymphocytes, at environmentally relevant concentrations. frontiersin.org This effect appears to be dose-dependent and may involve the induction of reactive oxygen species (ROS) and lipid peroxidation. frontiersin.org However, the extent and mechanisms of such ancillary effects, independent of nAChR activation, require further investigation.

Environmental Dynamics and Ecological Implications of Anatoxin a

Environmental Distribution and Persistence of Anatoxin A

Anatoxin-a is primarily found in freshwater systems, although some studies suggest its potential presence in brackish environments, possibly through migration of cyanobacteria from freshwater or production by certain marine cyanobacteria. mdpi.comeuropa.eumsdvetmanual.com The toxin can exist in both particulate form within cyanobacterial cells and dissolved form in the water column, particularly after cell lysis. epa.govepa.govmuni.cz

Anatoxin-a is generally considered unstable in the environment, with its degradation influenced by factors such as light intensity and pH. msdvetmanual.comepa.gov Higher pH values tend to favor more rapid degradation. epa.gov Under simulated natural conditions, photolysis is an important degradation pathway, with reported half-lives ranging from 1 to 10 hours in the presence of light. epa.gov However, in the absence of sunlight, the half-life can extend from several days to several months. epa.gov Biodegradation by bacteria associated with cyanobacterial filaments can also contribute to anatoxin-a degradation, although less information is available compared to other cyanotoxins like microcystins. epa.govpolymtl.ca

Spatial and Temporal Variability of this compound Concentrations in Freshwater and Brackish Systems

Anatoxin-a concentrations exhibit high spatial and temporal variability within freshwater and brackish systems. uchicago.edunih.govacs.org This variability is influenced by factors such as the distribution and abundance of toxin-producing cyanobacteria, water temperature, river flow, and nutrient levels. uchicago.edunih.govresearchgate.net

Studies have shown that anatoxin-a concentrations can vary significantly among different sites within a watershed and throughout the year. uchicago.edufreshwater-science.org For example, in the Klamath River watershed, anatoxin concentrations in transported coarse particulate organic matter (CPOM) were generally higher in tributaries and lower mainstem sites compared to upriver sites. uchicago.edufreshwater-science.org Temporal variation in anatoxin concentrations can also be pronounced, with peaks often observed during warmer summer months. nih.govresearchgate.netca.gov

Correlations between anatoxin concentrations and water column characteristics are often weak. uchicago.edufreshwater-science.org Some studies have observed negative correlations with nutrients (total N, total P) and dissolved organic carbon (DOC), suggesting that higher anatoxin levels can occur when these parameters are lower. uchicago.edufreshwater-science.org Water temperature and N:P ratios have shown very weak correlations with anatoxin concentrations in some cases. uchicago.edufreshwater-science.org

Sorption and Transport in Sediments and Aquatic Particulate Matter

Anatoxin-a can interact with sediments and aquatic particulate matter, influencing its transport and persistence in aquatic systems. The toxin is weakly sorbed to sandy sediments. epa.gov However, it sorbs more strongly to clay-rich and organic-rich sediments. epa.gov Sorption can follow a non-linear Langmuir model, being linear at lower concentrations and decreasing at higher concentrations. epa.gov The presence of organic matter promotes sorption due to the availability of negatively charged sites. epa.gov

Presence and Accumulation in Benthic Mats and Aquatic Macrophytes

Benthic cyanobacterial mats, dense accumulations of algae on the bottom of water bodies, are significant sources of anatoxin-a, often containing higher concentrations than the surrounding water column or transported particulate matter. uchicago.edugoldstandarddiagnostics.usenvirolink.govt.nz These mats can become dislodged and float to the surface, posing a heightened risk. ca.govgoldstandarddiagnostics.us Anatoxin concentrations in benthic mats can vary dramatically in space and time, partly due to differences in the abundance of toxic and non-toxic cyanobacterial strains and their toxin production levels. acs.orgenvirolink.govt.nz

Aquatic macrophytes can also be associated with cyanobacteria and accumulate cyanotoxins, including anatoxin-a. epa.govhelsinki.fi Studies have shown that certain aquatic plants are resistant to the harmful effects of anatoxin-a and are capable of removing it from water. researchgate.netnih.gov Anatoxin-a has demonstrated a greater bioaccumulation capacity in aquatic plants compared to other cyanotoxins like cylindrospermopsin (B110882) and microcystins. researchgate.net Accumulation in macrophytes can be dose-dependent. nih.gov While some studies suggest potential for phytoremediation by certain macrophytes, accumulated anatoxin-a can decrease over time, with minimal amounts released back into the water. researchgate.netnih.gov

Here is a data table illustrating the removal and decrease of accumulated anatoxin-a by the aquatic macrophyte Lemna trisulca:

| Initial Anatoxin-a Concentration in Media (µg/mL) | Duration of Culture (days) | Percentage of Initial Toxin Removed by L. trisulca | Decrease in Accumulated Anatoxin-a in L. trisulca after 14 days in Fresh Media (%) | Quantity of Anatoxin-a Released to Fresh Media (% of initial bioaccumulated value) |

| 50 | 14 | 95 | 76 (from 19.3 µg/g f.w.) | 3.5 - 5.1 |

| 250 | 14 | 86 | 71 (from 37.3 µg/g f.w.) | 3.5 - 5.1 |

| - | - | - | 47 (from 63.7 µg/g f.w.) | 3.5 - 5.1 |

Data derived from research findings on Lemna trisulca researchgate.netnih.gov. f.w. = fresh weight.

Trophic Transfer and Bioaccumulation of this compound in Aquatic Food Webs

Anatoxin-a has the potential to bioaccumulate in various aquatic organisms, including invertebrates and vertebrates, suggesting its transfer through aquatic food webs. epa.govepa.govmuni.czmdpi.comyoutube.com While anatoxin-a is highly soluble in water and some studies based on fish models suggest rapid depuration, other research indicates accumulation in both aquatic plant and animal tissues. youtube.com The extent and pathways of anatoxin-a trophic transfer are still areas of ongoing research. mdpi.comca.gov

Accumulation Patterns in Primary Consumers (e.g., Invertebrates, Zooplankton)

Primary consumers, such as invertebrates and zooplankton, can be exposed to anatoxin-a by ingesting toxin-producing cyanobacteria. epa.govmuni.czresearchgate.net Studies have shown that anatoxins can accumulate in aquatic invertebrates. epa.govepa.govenvirolink.govt.nz For instance, anatoxin has been detected in the fly Chironomus sp. inhabiting a lake with a bloom of planktonic anatoxin-producing cyanobacteria. envirolink.govt.nz Experimental studies with crude extracts containing anatoxin-a from benthic cyanobacteria have shown mortality in benthic organisms (midges and amphipods) and planktonic organisms (Ceriodaphnia dubia). itrcweb.org While some zooplankton species can consume cyanobacteria, large colonies or filaments may reduce filtering efficiency for some species. nih.gov

Transfer and Bioconcentration in Higher Trophic Levels (e.g., Fish)

Anatoxin-a can be transferred to higher trophic levels through the consumption of contaminated primary consumers or directly through exposure to contaminated water. epa.govmdpi.com Bioaccumulation of anatoxin-a has been demonstrated in fish. epa.govepa.govmdpi.com Studies have detected anatoxin-a accumulation in the muscle tissue of freshwater fish under natural conditions. mdpi.com

Experimental studies have confirmed the bioconcentration capacity of anatoxin-a in juvenile fish. mdpi.comresearchgate.net For example, one study exposing juvenile fish to different concentrations of anatoxin-a for 96 hours showed bioconcentration factors ranging from 30 to 47 based on fresh weight. mdpi.comresearchgate.net Anatoxins have been found in the muscle, gut, and encephalon of fish collected from rivers during benthic cyanobacterial blooms. itrcweb.org While accumulation has been observed, some studies suggest that anatoxin may depurate relatively quickly from fish tissues. mdpi.comyoutube.com The potential for anatoxin-a to move through the entire food web requires further investigation. ca.gov

Ecological Roles and Allelopathic Effects of this compound

The ecological role of cyanotoxins, including anatoxin-a, is a subject of ongoing research and debate. Hypotheses suggest potential roles as defense mechanisms, storage reserves, antifouling agents, or as a means to reduce abiotic stress. mdpi.com It has also been proposed that cyanotoxins are produced in response to environmental stressors. mdpi.com

Allelopathy, where organisms produce biochemicals that influence the growth, survival, and reproduction of other organisms, is one proposed ecological function for anatoxin-a. mdpi.comresearchgate.net Cyanobacteria producing toxins like anatoxin-a compete with other cyanobacteria, algae, and macrophytes for resources such as light, nutrients, and space. mdpi.com

Inter-Species Interactions and Cyanobacterial Community Dynamics

Anatoxin-a may be involved in interactions between different species (inter-species) and within the same species (intra-species), potentially acting as a signaling molecule. mdpi.comfrontiersin.org This could include allelopathic or chemotaxic signaling among cyanobacterial cells or with bacteria. mdpi.comfrontiersin.org Similar roles have been suggested for other cyanotoxins, such as microcystin, in cell-cell interactions and colony formation in Microcystis. mdpi.com

Studies have provided evidence supporting the hypothesis of cyanotoxins acting as allelopathic chemicals against other algae and plants. mdpi.com For instance, anatoxin-a has been shown to inhibit the motility of the green alga Chlamydomonas reinhardtii. mdpi.commdpi.com Research investigating the effects of cyanobacterial exudates on microalgae like Ankistrodesmus falcatus and Chlorella vulgaris has demonstrated allelopathic activity, even at low cyanobacterial cell densities. tandfonline.com

The presence and concentration of cyanotoxins can influence the structure and dynamics of microbial communities associated with cyanobacteria. frontiersin.orgnih.gov While the relationship between cyanobacteria and heterotrophic bacteria is often considered mutualistic, involving the exchange of carbon, growth factors, and nutrients, the presence of cyanotoxins can positively or negatively influence these microbial assemblages. frontiersin.orgnih.gov Some studies suggest that cyanobacterial-produced compounds, including anatoxin-a, may play a role in shaping the associated bacterial community. frontiersin.org For example, toxic mats containing anatoxin-a showed a lower abundance of certain bacterial orders, potentially due to adverse effects from the toxin. nih.gov

The production of anatoxin-a can vary throughout the growth cycle of cyanobacteria and is influenced by environmental conditions such as light, temperature, and nutrient concentrations. mdpi.com For example, anatoxin-a production by Anabaena spp. and Aphanizomenon is highest at around 20°C. oup.com Nitrogen availability can also affect anatoxin-a production; some nitrogen-fixing species show highest levels when in a nitrogen-free medium. oup.com However, other studies suggest that maximal cellular content of anatoxin-a might peak at intermediate levels of nitrogen supply, indicating stimulation by moderate nitrogen stress. nih.gov

The co-occurrence of multiple cyanotoxins in aquatic ecosystems may have combined effects on phytoplankton communities, potentially influencing species succession. mdpi.commdpi.com Studies investigating the individual and combined effects of anatoxin-a and microcystin-LR on different algae and cyanobacteria have shown that these toxins can selectively promote or inhibit the growth and performance of different species. mdpi.commdpi.com The combined effect of multiple cyanotoxins can sometimes be more intense than their individual effects. mdpi.commdpi.com

Interactions between zooplankton and cyanobacteria are also influenced by the presence of cyanotoxins. nih.govoup.com Cyanobacterial cells are often a poor food source for zooplankton and may be avoided. oup.com Zooplankton grazing on competing phytoplankton can release nutrients, potentially favoring cyanobacterial growth. oup.com During cyanobacterial blooms, when alternative food sources are limited, zooplankton populations, particularly Daphnia, can decline. oup.com Some zooplankton species have evolved adaptations to survive in the presence of toxic cells. oup.com Anatoxin-a can negatively affect zooplankton, impacting their feeding and potentially leading to reduced fitness, especially when present in mixtures with other cyanotoxins. researchgate.net

Impacts on Photosynthetic Organisms and Nutrient Cycling within Aquatic Ecosystems

Anatoxin-a can have inhibitory effects on photosynthetic organisms, including other phytoplankton and aquatic macrophytes. nih.govresearchgate.netmdpi.com Studies have shown that anatoxin-a can inhibit the growth of some aquatic macrophytes and phytoplankton. nih.gov At sufficient concentrations, anatoxin-a can alter the morphology and inhibit photosynthesis in aquatic plants. researchgate.net

Research comparing the effects of different cyanotoxins on the green alga Chlorella vulgaris found that anatoxin-a had a prominent inhibitory potential on growth and was the most detrimental to the photosynthetic process among the tested toxins (anatoxin-a, microcystin-LR, saxitoxin, and cylindrospermopsin). nih.gov

| Cyanotoxin | Initial Concentration (µg/L) | Growth Rate (doublings/day) | Chlorophyll-a Inhibition (%) |

| Anatoxin-a | 0.61 | 0.18 | 82 |

| Microcystin-LR | 5.0 | 1.56 | 76 |

| Saxitoxin | 2.05 | 2.03 | 46 |

| Cylindrospermopsin | 1.42 | 1.66 | 16 |

Data based on a study investigating effects on Chlorella vulgaris. nih.gov

Beyond direct toxicity to photosynthetic organisms, cyanobacterial blooms, which may contain anatoxin-a, can indirectly impact aquatic ecosystems. The decomposition of large algal blooms can lead to a significant loss of dissolved oxygen in the water, potentially causing fish kills. mdpi.comhealth.state.mn.us

Anatoxin-a may also indirectly influence nutrient cycling within aquatic ecosystems. Some diazotrophic cyanobacteria (nitrogen-fixing) are producers of anatoxin-a. nih.gov Studies have shown that anatoxin-a can significantly inhibit nitrogen fixation by non-anatoxin-producing strains of diazotrophic cyanobacteria. mdpi.commdpi.comnih.gov This inhibition could have implications for the form and availability of nitrogen in aquatic ecosystems. mdpi.commdpi.comnih.gov

Furthermore, cyanobacteria, including those that produce anatoxin-a, play a functional role in nutrient cycling in various environments, including soils. epa.gov In aquatic mats, within-mat nutrient cycling and the acquisition of phosphorus from organic sources may contribute to the ability of anatoxin-a producing cyanobacteria like Microcoleus to achieve high biomass even in low nutrient environments. fao.org Toxic strains of Microcoleus have shown greater alkaline phosphatase activity compared to non-toxic strains, suggesting a potential for utilizing organic phosphorus. fao.org

The release of cyanotoxins, including anatoxin-a, following the collapse of blooms may influence the succession of plankton communities. mdpi.commdpi.com For instance, the presence of anatoxin-a and microcystin-LR was found to be stimulatory to Selenastrum capricornutum, a green alga, potentially facilitating its dominance after the decline of toxic cyanobacteria blooms. mdpi.commdpi.com

Anatoxin-a has a relatively short half-life in the presence of sunlight due to rapid photochemical degradation, with higher pH favoring degradation. epa.gov However, in the absence of sunlight, its half-life can range from days to months. epa.gov Anatoxin-a is highly soluble in water. epa.gov It is weakly sorbed to sandy sediments but sorbs more strongly to clay-rich and organic-rich sediments. epa.gov Bioaccumulation of anatoxin-a has been observed in aquatic plants and fish, representing a potential route of exposure for organisms at higher trophic levels. researchgate.netepa.gov

Analytical Methodologies for Anatoxin a Determination

Advanced Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry represents a cornerstone in anatoxin-A analysis, providing robust capabilities for separating the toxin from complex matrices and identifying it based on its mass characteristics. mdpi.comnih.govresearchgate.net

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is widely recognized as the preferred method for the quantitative analysis of anatoxin-A, particularly in water and cyanobacterial samples. nih.govresearchgate.net This technique involves the chromatographic separation of anatoxin-A before its detection and quantification by a tandem mass spectrometer. LC-MS/MS generally offers superior sensitivity compared to techniques like HPLC-FLD. nih.gov For instance, a reported LC-MS/MS method demonstrated an LOD of 3.2 µg/L for anatoxin-A, which is lower than the 6 µg/L achieved by HPLC-FLD. nih.gov Another LC-MS/MS method specifically for detecting anatoxin-A in Anabaena cultures achieved an LOD of 1.5 ng/mL and an LOQ of 5 ng/mL, utilizing an acidic mobile phase and monitoring characteristic mass transitions such as m/z 163 > 43. nih.gov LC-MS/MS methods can be designed to simultaneously detect and quantify anatoxin-A alongside its analogues. nih.gov The U.S. Environmental Protection Agency (EPA) has established Method 545, a validated LC/ESI-MS/MS method for determining cylindrospermopsin (B110882) and anatoxin-A in drinking water, which is also recommended for confirmatory analysis in various environmental samples. epa.gov LC-MS/MS has shown high accuracy (98.5-103%) and precision (RSD < 15%) for anatoxin-A quantification in human urine samples. epa.gov

High-Resolution Mass Spectrometry (HRMS) for Comprehensive Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling unambiguous identification of anatoxin-A and facilitating comprehensive analysis of metabolites in complex samples. HRMS is capable of distinguishing compounds with very similar masses, such as anatoxin-A and phenylalanine, which can otherwise lead to false positives in lower-resolution methods. nih.gov A method combining laser diode thermal desorption-atmospheric pressure chemical ionization (LDTD-APCI) with a Q-Exactive HRMS allowed for rapid analysis (<15 seconds per sample) and high selectivity for anatoxin-A in lake water. nih.gov This LDTD-APCI-HRMS approach demonstrated improved signal-to-noise ratios and lower detection (0.2 µg/L) and quantification (0.6 µg/L) limits compared to a standard triple-quadrupole method. nih.gov HRMS is also integral to ultra-trace analytical methods, such as SPE-UHPLC-HRMS, capable of detecting anatoxin-A at picogram per litre concentrations. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) in Anatoxin A Detection

Historically, Gas Chromatography-Mass Spectrometry (GC-MS) was a common technique for detecting anatoxin-A, often requiring chemical derivatization to enhance its volatility. acs.org GC-MS methods have been applied to analyze anatoxin-A in water and cyanobacterial blooms, with reported detection limits around 11.2 ng/mL. nih.gov While still a viable method, particularly for confirmation, LC-MS/MS has become more widely used due to its ability to analyze less volatile compounds and aqueous samples directly without derivatization. mdpi.comnih.gov GC-MS remains a valid option for confirmatory analysis. eurofins-technologies.comusgs.gov

Receptor Binding Assays and Immunochemical Detection Methods

Receptor Binding Assays (RBAs) and immunochemical methods like Enzyme-Linked Immunosorbent Assays (ELISAs) offer alternative, often faster and less expensive, approaches for screening anatoxin-A compared to chromatographic methods. csic.esmdpi.comnih.govresearchgate.netacs.orgeurofins-technologies.comusgs.govgoldstandarddiagnostics.comwho.intnih.govgoldstandarddiagnostics.comepa.govusgs.gov

RBAs leverage the strong binding affinity of anatoxin-A to nicotinic acetylcholine (B1216132) receptors (nAChRs). eurofins-technologies.comusgs.govnemi.gov In a competitive RBA, anatoxin-A in the sample competes with a labeled molecule (e.g., biotinylated alpha-bungarotoxin) for binding sites on nAChRs immobilized on a solid phase. eurofins-technologies.comusgs.govnemi.gov The amount of bound labeled molecule is then measured, with the signal intensity inversely proportional to the anatoxin-A concentration. eurofins-technologies.comnemi.gov RBAs can be performed in high-throughput microtiter plate formats. eurofins-technologies.comusgs.govnemi.gov A validated colorimetric microtiter plate RBA for anatoxin-A in surface waters has shown comparable performance to LC/MS/MS. usgs.gov Commercial RBA kits are available for freshwater analysis, with a detection limit of 10 ng/mL and an assay range of 10 to 500 ng/mL. eurofins-technologies.com

ELISAs are immunoassays that use specific antibodies to detect and quantify anatoxin-A. mdpi.comgoldstandarddiagnostics.comgoldstandarddiagnostics.com In a competitive ELISA format, anatoxin-A in the sample competes with an enzyme-conjugated anatoxin-A for binding sites on anti-anatoxin-A antibodies. goldstandarddiagnostics.comgoldstandarddiagnostics.com The enzymatic activity of the bound conjugate produces a color signal, the intensity of which is inversely related to the anatoxin-A concentration in the sample. goldstandarddiagnostics.comgoldstandarddiagnostics.com Highly sensitive and enantioselective ELISAs for (+)-anatoxin-A have been developed with detection limits as low as 0.1 ng/mL. csic.esacs.orgnih.gov These ELISAs have demonstrated good performance in environmental water samples, with recoveries between 82% and 117% and coefficients of variation below 20%. csic.esacs.orgnih.gov Commercial ELISA kits for anatoxin-A are widely used for screening due to their user-friendliness and cost-effectiveness. mdpi.comacs.orgusgs.govgoldstandarddiagnostics.comgoldstandarddiagnostics.comepa.gov However, ELISAs may exhibit limitations in selectivity and can produce false positive results, particularly in complex matrices like urine. epa.govepa.gov Rapid lateral-flow immunochromatographic assays (dipstick assays) are also available for visual or instrumental screening of anatoxin-A in water, with one such assay reporting a visual detection limit of 4 ng/mL. csic.esacs.orgnih.gov

Data from a study on competitive ELISA performance in environmental water samples: csic.esacs.orgnih.gov

| Assay Type | Analyte | IC₅₀ (ng/mL) | LOD (ng/mL) | Recovery Range (%) | CV (%) | LOQ (ng/mL) |

| Direct cELISA | (+)-Anatoxin-a | 0.69 | 0.1 | 85.9 - 117.4 | < 20 | 0.5 |

| Indirect cELISA | (+)-Anatoxin-a | 0.97 | 0.1 | 82.0 - 109.9 | < 20 | 0.5 |

Data from a commercial ELISA kit: usgs.gov

| Assay Type | Analyte | Detection Limit (90% B/B₀) | Middle of Test (50% B/B₀) | Assay Range |

| Competitive ELISA | Anatoxin-a | ~0.1 ppb (0.1 ng/mL) | ~1.38 ng/mL | 0.15 - 5.0 ppb (0.15 - 5.0 ng/mL) |

Molecular Diagnostic Tools for this compound Producing Cyanobacteria

Molecular methods provide valuable tools for identifying and quantifying cyanobacteria capable of producing anatoxin-A by targeting the genes involved in its biosynthesis.

PCR and Quantitative PCR (qPCR) for ana Gene Detection and Quantification

Polymerase Chain Reaction (PCR) and quantitative PCR (qPCR) are widely used to detect the presence and quantify the abundance of genes associated with anatoxin-A production, such as the anaC gene, which is part of the ana gene cluster (anaA to anaG and orf1). mdpi.compacificorp.comhelsinki.finih.govd-nb.infousgs.govnih.gov

PCR can identify potential anatoxin-A producers by targeting conserved regions within the ana gene cluster across different cyanobacterial genera. helsinki.finih.gov General primer sets, including anxgen and anaC-gen, have been developed to amplify the anaC gene from various producer genera like Anabaena, Oscillatoria, and Aphanizomenon. helsinki.finih.gov Genus-specific primers can also be designed for targeted detection of specific genera, such as Anabaena or Oscillatoria. helsinki.finih.gov RFLP analysis of anaC amplicons can further differentiate between producer genera. helsinki.finih.gov PCR has been successfully applied to detect the anaC gene in environmental samples, confirming the presence of potential anatoxin-A producers like Cuspidothrix and Aphanizomenon. mdpi.com

qPCR enables the quantification of target gene copy numbers, providing an estimate of the abundance of anatoxin-A producing cyanobacteria in a sample. pacificorp.comhelsinki.finih.gov qPCR assays targeting the anaC gene have been developed and validated for quantifying anatoxin-A producing cyanobacteria in lake and river water samples. pacificorp.comhelsinki.finih.gov For example, a qPCR assay specific to Microcoleus autumnalis and targeting the anaC gene showed a detection range spanning seven orders of magnitude and an LOD of 5.14 × 10⁻⁸ ng μL⁻¹. nih.gov Studies have demonstrated a positive correlation between anaC gene copy numbers determined by qPCR and measured anatoxin-A concentrations in lake samples, suggesting that qPCR can be used to predict the presence and abundance of anatoxin-A producers. helsinki.fi qPCR can also determine the proportion of toxic genotypes within a cyanobacterial community, which has been linked to the total anatoxin content in mats. nih.gov The USGS Ohio Water Microbiology Laboratory employs a qPCR assay targeting the anaC gene for detecting major anatoxin-A-producing cyanobacteria. usgs.gov

Application of Metagenomics and Metatranscriptomics in this compound Research

Metagenomics and metatranscriptomics play a crucial role in understanding the genetic potential for Anatoxin-a production within microbial communities and identifying the specific organisms responsible. Metagenomic analysis, which involves sequencing the total DNA from an environmental sample, allows for the identification of genes related to cyanotoxin biosynthesis, including those potentially involved in Anatoxin-a production. nih.gov This approach can help researchers understand the distribution and prevalence of toxin-producing cyanobacteria in freshwater systems. grantome.com

Metatranscriptomics, on the other hand, focuses on the RNA extracted from a sample, providing insights into gene expression and the metabolic activities of the microbial community at a specific time. nih.gov By analyzing metatranscriptomic data, researchers can determine which genes are actively being transcribed, indicating which cyanobacteria are actively producing toxins. asm.org

Studies have used metagenomic analyses to investigate the bacterial community structure in cyanobacterial mats and have found relationships between bacterial community composition and total Anatoxin concentration. frontiersin.org Metagenomics can also help identify differences between microbial communities in samples with and without the Anatoxin-a gene operon. frontiersin.org While metagenomics can identify the potential for toxin production based on the presence of genes, metatranscriptomics can provide evidence of actual toxin production by detecting the transcription of these genes. asm.org

Research is ongoing to fully understand the biosynthetic pathway of Anatoxin-a, and metagenomic and metatranscriptomic analyses of freshwater supplies are being used to identify Anatoxin-a biosynthesis genes and the producing cyanobacteria. grantome.com These techniques can also contribute to developing gene-based screens for detecting the potential for Anatoxin-a production in the environment. grantome.com

Development and Validation of Multi-Cyanotoxin Analytical Platforms

The development and validation of analytical platforms capable of simultaneously detecting and quantifying multiple cyanotoxins, including Anatoxin-a, are increasingly important due to the frequent co-occurrence of these toxins in natural waters. mdpi.comresearchgate.netnih.gov These multi-analyte methods offer a more comprehensive assessment of the potential risks associated with cyanobacterial blooms. mdpi.com

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), particularly using triple quadrupole (QqQ) analyzers, are the techniques of choice for multi-cyanotoxin analysis. mdpi.com These platforms allow for the separation, identification, and quantification of various cyanotoxins with high sensitivity and specificity. mdpi.com

Validated multi-class LC-MS/MS methods have been developed for the analysis of Anatoxin-a alongside other prominent cyanotoxins such as microcystins (MCs), cylindrospermopsin (CYN), and nodularin (B43191) (NOD). nih.govmdpi.com These methods often involve sample preparation steps like solid-phase extraction (SPE) to concentrate and clean up the samples before LC-MS/MS analysis. mdpi.com

Validation of these multi-cyanotoxin platforms involves assessing parameters such as limits of detection (LOD), limits of quantification (LOQ), accuracy, precision, and matrix effects across different sample types. epa.govnih.gov The goal is to ensure the reliability and robustness of the method for routine monitoring and research purposes. mdpi.com

Examples of validated multi-cyanotoxin methods include those using ultra-high-performance liquid chromatography high-resolution mass spectrometry (UHPLC-HRMS) coupled with dual solid-phase extraction procedures, enabling the analysis of Anatoxin-a, cylindrospermopsin, nodularin, and several microcystins with low method limits of detection. mdpi.com Capillary electrophoresis tandem mass spectrometry has also been explored for determining multiclass cyanotoxins in water and even vegetable samples. nih.gov

Sample Preparation Strategies and Matrix Effects in Environmental and Biological Samples

Effective sample preparation is a critical step in the accurate determination of Anatoxin-a in both environmental and biological matrices. The complexity of these samples can introduce matrix effects that interfere with the analytical measurement, particularly in techniques like mass spectrometry where ion suppression or enhancement can occur. rsc.orgnih.gov

Sample preparation strategies aim to extract Anatoxin-a from the matrix, remove interfering substances, and concentrate the analyte to achieve the required sensitivity. For environmental water samples, methods may involve filtration to separate cellular and extracellular toxin fractions, followed by techniques like solid-phase extraction (SPE) for concentration and purification. who.intresearchgate.net Different types of SPE cartridges, such as polymeric or graphitized carbon, can be used depending on the properties of the target analytes. mdpi.com

For biological samples, such as fish tissue or other animal matrices, sample preparation is often more complex and may involve steps like sonication for cell lysis and toxin extraction, followed by SPE or other clean-up procedures. who.intresearchgate.netnih.gov The goal is to transfer the toxin into a solvent suitable for the chosen analytical technique. nih.gov

Matrix effects can significantly impact the accuracy of Anatoxin-a quantification. These effects arise from co-extracted components in the sample matrix that can affect the ionization efficiency of the analyte in mass spectrometry. rsc.orgnih.gov Strategies to mitigate matrix effects include sample clean-up, sample dilution, matrix-matched calibration, standard addition, and the use of isotopically labeled internal standards. rsc.orgepa.gov Isotope dilution, using an internal standard structurally identical to the analyte but with a different isotopic composition, is a preferred approach as it can normalize matrix effects and account for variations during sample preparation. rsc.org

Research findings highlight the need for validated analytical methods specifically for complex matrices like vegetables and fish to accurately assess dietary exposure to Anatoxin-a. mdpi.comnih.govnih.gov In biological samples like urine, LC-MS/MS methods have been developed and validated to detect Anatoxin-a, involving sample dilution with isotopically labeled standards to address matrix effects. nih.gov Studies have shown that matrix effects can lead to analytical challenges, as observed in laboratory fortified sample matrix quality control failures during method validation. epa.gov

Environmental Fate and Degradation Mechanisms of Anatoxin a

Abiotic Degradation Pathways

Abiotic degradation of Anatoxin A is primarily driven by photolysis, with its stability being significantly influenced by factors such as pH and light intensity.

Photodegradation is a critical process in the natural attenuation of this compound in sunlit surface waters. The toxin's susceptibility to photolysis is highly dependent on the wavelength of light. This compound has a maximum absorption in the range of 230-240 nm, which makes it resistant to UV-A irradiation (315-400 nm) but susceptible to degradation under UV-C irradiation (254 nm), with studies showing a 70% degradation under the latter. researchgate.net In the absence of pigments and in a pure solution, this compound undergoes rapid photochemical degradation in sunlight, with a half-life of 1-2 hours. nih.gov

The efficiency of photodegradation can be quantified by the quantum yield, which represents the number of molecules transformed per photon absorbed. The quantum yield for the direct photolysis of this compound has been reported to vary with the initial concentration of the toxin.

| Initial this compound Concentration | Quantum Yield (mol/einstein) |

| 0.6 mg/L | 0.15 |

| 1.8 mg/L | 0.05 |

This table presents the quantum yields for the direct photolysis of this compound at different initial concentrations.

The rate of this compound photolysis is significantly influenced by both pH and light intensity. The degradation of this compound is accelerated in neutral or alkaline conditions when combined with UV irradiation. researchgate.net For instance, the toxin is stable at acidic pH but decomposes more rapidly at neutral or alkaline pH, and this decomposition is further accelerated by an increase in temperature to 40°C at pH 7 and 9.5. researchgate.net Under normal day and night light conditions at a pH of 8 or 10, the half-life for this compound breakdown at low initial concentrations (10 µg/L) was found to be approximately 14 days. nih.gov

The degradation of this compound via photolysis follows pseudo-first-order kinetics. The rate constant for this degradation is influenced by the presence of other substances in the water, such as dissolved organic matter (DOC). The presence of DOC can have a photosensitizing effect, increasing the degradation rate. For example, at a DOC concentration of 0.03 mg/L, the pseudo-first-order kinetic constant was found to be 3 × 10⁻⁴ m²/J, compared to 2 × 10⁻⁴ m²/J in the absence of DOC. researchgate.net

This compound is not expected to undergo significant hydrolysis in the environment due to the absence of functional groups that readily hydrolyze under typical environmental conditions. nih.gov However, its stability is pH-dependent. The compound is relatively stable under acidic conditions, but its degradation is faster in neutral or alkaline environments. researchgate.net At high temperatures (100°C) and a basic pH of 9.5, this compound is unstable and degrades into its 2,3-epoxy-, 4-hydroxy-, and 4-oxo-derivatives. mdpi.com

Biotic Degradation Mechanisms and Biotransformation

The biodegradation of this compound by microorganisms is a key process in its removal from aquatic environments. This process involves the enzymatic breakdown of the toxin into less toxic or non-toxic metabolites.

Several bacterial strains capable of degrading this compound have been isolated and characterized. A Pseudomonas sp. has been reported to be able to degrade this neurotoxin. nih.gov More recently, a strain of Bacillus subtilis (strain AMRI-03), isolated from a eutrophic lake, has been shown to effectively biodegrade this compound. nih.gov This strain demonstrated rapid degradation of the toxin, with the rate being dependent on the initial toxin concentration. At higher initial concentrations (50 & 100 µg L⁻¹), complete degradation occurred within 4 days, while at lower concentrations (1, 10, and 20 µg L⁻¹), it took 6 to 7 days. nih.gov The optimal conditions for biodegradation by this Bacillus strain were found to be at temperatures of 25 and 30°C and a pH of 7 and 8. nih.gov

The biodegradation of this compound by microorganisms proceeds via enzymatic pathways, leading to the formation of various metabolites. High-resolution mass spectrometry has been employed to detect and identify this compound and its predicted metabolites in biological samples. epa.gov

One of the identified non-toxic metabolites resulting from the biodegradation of this compound by the Bacillus strain AMRI-03 is Epoxythis compound. nih.gov This degradation product is formed through the epoxidation of this compound. researchgate.net The enzymatic steps involved in the production of dihydro derivatives, which are also considered degradation products, are still largely unknown. researchgate.net

| Degradation Pathway | Metabolite |

| Biodegradation by Bacillus subtilis | Epoxythis compound |

| Degradation at high temperature and basic pH | 2,3-epoxy-Anatoxin A |

| 4-hydroxy-Anatoxin A | |

| 4-oxo-Anatoxin A |

This table lists identified metabolites of this compound resulting from different degradation pathways.

Degradation Rates and Half-Lives in Diverse Aquatic Environments

The persistence of Anatoxin-A in aquatic environments is highly variable and influenced by a combination of physical, chemical, and biological factors. The degradation rate, and consequently the half-life of this potent neurotoxin, is primarily dictated by sunlight exposure, pH, temperature, and microbial activity.

Sunlight is a principal driver of Anatoxin-A degradation through a process known as photochemical degradation. epa.gov In the presence of sunlight, Anatoxin-A can break down rapidly, with reported half-lives as short as one to two hours. epa.govnih.govresearchgate.netresearchgate.net This rapid degradation is particularly favored at higher pH levels, typically between 8 and 9. epa.govresearchgate.net Conversely, in the absence of sunlight, the half-life of Anatoxin-A can extend significantly, ranging from several days to several months. epa.gov

The pH of the water also plays a critical role in the stability of Anatoxin-A. Alkaline conditions generally accelerate its breakdown. epa.govnih.gov For instance, under normal day and night light conditions at a pH of 8 or 10, the half-life for Anatoxin-A breakdown was found to be approximately 14 days at low initial concentrations (10 µg/L). nih.govca.gov The toxin is noted to be relatively stable under neutral and acidic conditions. epa.gov

Temperature is another significant factor influencing the degradation rate. Higher temperatures can lead to a more rapid breakdown of Anatoxin-A. researchgate.net For example, one study noted that at 100°C and a pH of 7, there was a 76% reduction in the toxin after one hour of exposure. researchgate.net

Microbial action is also a key mechanism for the environmental removal of Anatoxin-A. Certain bacteria have been shown to degrade this toxin. For example, a strain of Bacillus subtilis isolated from a eutrophic lake demonstrated the ability to rapidly degrade Anatoxin-A. nih.govaun.edu.eg The rate of this biodegradation was dependent on the initial concentration of the toxin. At higher initial concentrations of 50 and 100 µg/L, complete degradation occurred within 4 days, whereas at lower concentrations (1, 10, and 20 µg/L), it took 6 to 7 days. nih.govaun.edu.eg The maximum biodegradation rate observed was 12.5 µg L⁻¹ day⁻¹ at initial concentrations of 50 and 100 µg L⁻¹. nih.govaun.edu.eg The optimal conditions for this bacterial degradation were found to be at temperatures of 25 and 30°C and a pH of 7 and 8. nih.govaun.edu.eg

The interplay of these factors—light, pH, temperature, and microbial community—determines the ultimate fate and persistence of Anatoxin-A in any given aquatic ecosystem.

Half-Life of Anatoxin-A under Various Environmental Conditions

| Condition | pH | Half-Life | Source |

|---|---|---|---|

| Sunlight | 8-9 | 1-2 hours | epa.govresearchgate.net |

| Absence of Sunlight | Not Specified | Several days to several months | epa.gov |

| Normal Day/Night Light, Low Initial Concentration (10 µg/L) | 8 or 10 | ~14 days | nih.govca.gov |

| Low Light, Low Temperature (<20°C) | 9 | ~5 days | researchgate.net |

Synthetic Chemistry and Structure Activity Relationship Sar Studies of Anatoxin a and Analogues

Total Synthetic Approaches to Anatoxin A and its Core Skeleton

Numerous strategies have been developed for the total synthesis of anatoxin-a, reflecting the synthetic challenge posed by its bridged bicyclic structure and the presence of a reactive α,β-unsaturated ketone moiety. These approaches can be broadly categorized based on the key bond-forming reactions and strategies employed to construct the azabicyclo[4.2.1]nonane core. researchgate.net

Stereoselective and Enantioselective Syntheses

Achieving high stereocontrol is paramount in anatoxin-a synthesis, as the natural product is the (+)-enantiomer, which exhibits significantly higher potency compared to its unnatural counterpart wikipedia.orgnih.gov. Early syntheses often yielded racemic mixtures, requiring resolution to obtain the active enantiomer. More recent efforts have focused on developing asymmetric routes to directly access enantiomerically pure (+)-anatoxin-a or its intermediates.

One approach to asymmetric synthesis involves the use of chiral starting materials, such as (−)-cocaine, which shares similar stereochemistry with anatoxin-a and has been utilized as a starting material for the synthesis of the natural enantiomer nih.gov. Another strategy employs enantioselective reactions, such as enantioselective enolization of tropinone (B130398) derivatives using chiral lithium amide bases, to establish the correct stereochemistry early in the synthesis psu.edursc.orgrsc.org. This method allows for the preparation of enantiomerically pure intermediates that can be carried forward to the final product psu.edu.

Formal asymmetric syntheses have also been reported, utilizing strategies like enantioselective desymmetrization of eight-membered ring ketones to construct the bicyclic skeleton with high enantiomeric enrichment nih.govresearchgate.net.

Application of Key Synthetic Methodologies (e.g., Iminium Cyclization, Enyne Metathesis, β-Lactam Ring Opening-Transannular Cyclisation)

Several key synthetic methodologies have been successfully applied to the construction of the anatoxin-a core skeleton:

Enyne Metathesis: Ring-closing enyne metathesis (RCEYM) has emerged as a powerful tool for constructing cyclic systems, including the azabicyclo[4.2.1]nonane skeleton of anatoxin-a utexas.eduuwindsor.camdpi.com. This method typically involves the use of a ruthenium carbene catalyst (e.g., Grubbs' catalyst) to promote the cyclization of a precursor containing both an alkene and an alkyne moiety uwindsor.camdpi.com. Starting materials like pyroglutamic acid have been used to synthesize suitable enyne metathesis precursors wikipedia.orguwindsor.camdpi.com. This approach allows for the formation of the bicyclic core with a 1,3-diene moiety, which can be further functionalized to yield anatoxin-a uwindsor.casci-hub.st. Notably, enyne metathesis has been applied in both racemic and formal asymmetric syntheses of anatoxin-a utexas.edusci-hub.st.

β-Lactam Ring Opening-Transannular Cyclisation: This strategy involves the use of a β-lactam as a key intermediate. Ring opening of the β-lactam generates a nucleophilic nitrogen species that can undergo a transannular cyclization to form the bridged bicyclic framework researchgate.netbris.ac.uk. This sequence has been described as a highly efficient method for accessing the anatoxin-a skeleton and its analogues researchgate.net. The approach often involves cycloaddition reactions to form the initial β-lactam, followed by nucleophilic opening and subsequent cyclization researchgate.net.

Other synthetic strategies include ring expansion of tropanes, transannular cyclization of cyclooctenes, and approaches utilizing nitrones or allenes researchgate.netbris.ac.uk.

Synthesis and Characterization of this compound Analogues and Derivatives